molecular formula C24H24N2O2 B3524497 N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide

N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B3524497
M. Wt: 372.5 g/mol
InChI Key: YKONXADDKRPHRH-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a biphenyl group attached to the nitrogen atom, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of Biphenyl-2-amine: The biphenyl-2-amine can be synthesized through a Suzuki coupling reaction between 2-bromobiphenyl and an amine source.

    Formation of 4-(morpholin-4-ylmethyl)benzoic acid: This intermediate can be prepared by reacting 4-chloromethylbenzoic acid with morpholine under basic conditions.

    Amide Bond Formation: The final step involves coupling the biphenyl-2-amine with 4-(morpholin-4-ylmethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amine derivatives from the reduction of the amide bond.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing improved performance characteristics.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The biphenyl and morpholine moieties can interact with the target site through hydrophobic interactions and hydrogen bonding, respectively. The benzamide group can further stabilize the binding through additional interactions.

Comparison with Similar Compounds

    N-(biphenyl-2-yl)-4-(piperidin-4-ylmethyl)benzamide: This compound features a piperidine ring instead of a morpholine ring.

    N-(biphenyl-2-yl)-4-(pyrrolidin-4-ylmethyl)benzamide: This compound has a pyrrolidine ring in place of the morpholine ring.

Uniqueness: N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance solubility and provide additional sites for hydrogen bonding, making it a versatile scaffold for various applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-24(21-12-10-19(11-13-21)18-26-14-16-28-17-15-26)25-23-9-5-4-8-22(23)20-6-2-1-3-7-20/h1-13H,14-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKONXADDKRPHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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